molecular formula C14H16N2O2S B2941453 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide CAS No. 899241-33-9

2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B2941453
CAS No.: 899241-33-9
M. Wt: 276.35
InChI Key: JPRIGFRFIOJZJG-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This specific compound features a benzenesulfonamide core with methyl substitutions on both the benzene and pyridine rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the pyridine moiety. One common method is the reaction of 2,5-dimethylbenzenesulfonyl chloride with 6-methyl-2-aminopyridine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the formation of by-products and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene and pyridine rings can be oxidized to form corresponding carboxylic acids.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or a thiol under specific conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions ortho or para to the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2,5-dimethylbenzoic acid and 6-methylpyridine-2-carboxylic acid.

    Reduction: Formation of sulfinamide or thiol derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the synthesis of dyes and agrochemicals, where its unique structure can impart specific properties to the final products.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for the synthesis of folic acid in bacteria. By mimicking the structure of para-aminobenzoic acid, the compound competes with this substrate, leading to the inhibition of folic acid synthesis and ultimately bacterial growth. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethylbenzenesulfonamide
  • 6-methyl-2-aminopyridine
  • N-(6-methylpyridin-2-yl)benzenesulfonamide

Uniqueness

2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is unique due to the presence of both methyl groups on the benzene and pyridine rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and a distinct spectrum of antimicrobial activity.

Properties

IUPAC Name

2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-7-8-11(2)13(9-10)19(17,18)16-14-6-4-5-12(3)15-14/h4-9H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRIGFRFIOJZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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